molecular formula C20H18I2N2O3S B10894286 (2Z,5E)-5-(3,5-diiodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3,5-diiodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10894286
M. Wt: 620.2 g/mol
InChI Key: LUTMLALJKNZBIP-MJEQIIAOSA-N
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Description

5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes iodine atoms, methoxy groups, and a thiazolanone ring. Its molecular formula is C20H18I2N2O3S, and it has a molecular weight of 620.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one typically involves the condensation of 3,5-diiodo-4-methoxybenzaldehyde with 3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogens or functional groups in place of the iodine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is unique due to its combination of iodine atoms, methoxy groups, and a thiazolanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C20H18I2N2O3S

Molecular Weight

620.2 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18I2N2O3S/c1-26-9-8-24-19(25)17(28-20(24)23-14-6-4-3-5-7-14)12-13-10-15(21)18(27-2)16(22)11-13/h3-7,10-12H,8-9H2,1-2H3/b17-12+,23-20?

InChI Key

LUTMLALJKNZBIP-MJEQIIAOSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)I)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)I)SC1=NC3=CC=CC=C3

Origin of Product

United States

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